molecular formula C9H6O2S B14084444 Thieno[2,3-f][1,3]benzodioxole CAS No. 267-64-1

Thieno[2,3-f][1,3]benzodioxole

Cat. No.: B14084444
CAS No.: 267-64-1
M. Wt: 178.21 g/mol
InChI Key: FCYXZQGDTGMGOE-UHFFFAOYSA-N
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Description

Thieno[2,3-f][1,3]benzodioxole is an organic compound with the molecular formula C9H6O2S. It is a heterocyclic compound that contains both a thiophene ring and a benzodioxole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thieno[2,3-f][1,3]benzodioxole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the acetalization and ketalization of aldehydes and ketones with catechol using HY zeolite as a catalyst have been studied . The reaction conditions typically involve a molar ratio of catechol to aldehydes or ketones of 1:1.4, a catalyst amount of 3.5 g/l mol catechol, and a reaction time of 5 hours. Under these conditions, the conversion and selectivity are over 50% and 97%, respectively .

Industrial Production Methods: continuous flow processes using recyclable heterogeneous catalysts have shown promise for related compounds, such as 1,3-benzodioxole . These methods offer advantages such as improved heat and mass transfer, precise temperature control, easier scale-up, and reduced waste generation.

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-f][1,3]benzodioxole undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s aromatic nature allows it to participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and electrophiles. For example, the acylation of 1,3-benzodioxole using a recyclable heterogeneous substoichiometric catalyst at 100°C for 30 minutes has been reported .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, acylation reactions typically yield acylated derivatives of the compound.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Thieno[2,3-f][1,3]benzodioxole is unique due to the presence of both a thiophene ring and a benzodioxole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

thieno[2,3-f][1,3]benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S/c1-2-12-9-4-8-7(3-6(1)9)10-5-11-8/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYXZQGDTGMGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570115
Record name 2H-Thieno[2,3-f][1,3]benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267-64-1
Record name 2H-Thieno[2,3-f][1,3]benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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